molecular formula C19H16O4 B1264792 4'-Methoxymagndialdehyde

4'-Methoxymagndialdehyde

Cat. No.: B1264792
M. Wt: 308.3 g/mol
InChI Key: NGLPNRNIJGIQJU-ZUVMSYQZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4'-Methoxymagndialdehyde (C₁₉H₁₆O₄; molecular weight 308.10 g/mol) is a neolignan isolated from the stem bark of Magnolia officinalis, a plant widely used in traditional medicine . It belongs to the lignan family, characterized by two phenylpropane units linked by a β-β' bond. The compound has demonstrated significant apoptosis-inducing and antitumor activity in human cervical cancer (HeLa) cells, primarily through caspase-8 and caspase-3 activation, leading to cleavage of poly(ADP-ribose)polymerase (PARP) . Its structure includes a methoxy group at the 4' position and dual aldehyde functionalities, distinguishing it from other lignans.

Properties

Molecular Formula

C19H16O4

Molecular Weight

308.3 g/mol

IUPAC Name

(E)-3-[4-hydroxy-3-[4-methoxy-3-[(E)-3-oxoprop-1-enyl]phenyl]phenyl]prop-2-enal

InChI

InChI=1S/C19H16O4/c1-23-19-9-7-15(13-16(19)5-3-11-21)17-12-14(4-2-10-20)6-8-18(17)22/h2-13,22H,1H3/b4-2+,5-3+

InChI Key

NGLPNRNIJGIQJU-ZUVMSYQZSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C2=C(C=CC(=C2)/C=C/C=O)O)/C=C/C=O

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C=CC(=C2)C=CC=O)O)C=CC=O

Synonyms

4'-methoxymagndialdehyde

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

The table below summarizes key structural and biological properties of 4'-Methoxymagndialdehyde and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Source Key Biological Activities Physicochemical Properties References
This compound C₁₉H₁₆O₄ 308.10 Magnolia officinalis Apoptosis induction in HeLa cells via caspase-8/-3 activation; PARP cleavage LogP: 3.11; Water solubility: 3.41 mg/L
Magnaldehyde B C₁₉H₁₈O₃ 294.13 Magnolia officinalis Apoptosis induction in HeLa cells; synergistic antitumor effects with compound 1 LogP: 3.22; Water solubility: 4.37 mg/L
4'-Methoxymagnaldehyde E C₁₇H₁₆O₃ 268.11 Magnolia officinalis Moderate cytotoxic activity; structural similarity with reduced aldehyde groups LogP: 3.00; Water solubility: 3.89 mg/L
4-Methoxycinnamaldehyde C₁₀H₁₀O₂ 162.19 Synthetic/Cinnamomum spp. Antimicrobial, antitumor, and anti-inflammatory properties Melting point: 42–44°C; Boiling point: 285°C
4-Methoxymandelic Acid C₉H₁₀O₄ 182.17 Synthetic/Plant extracts Research applications in organic synthesis; potential antioxidant activity High solubility in polar solvents
4-Methoxy-3-methylbenzaldehyde C₉H₁₀O₂ 150.18 Synthetic Intermediate in pharmaceutical and fragrance industries Liquid at room temperature; LogP: 1.98

Key Differences and Research Findings

Biological Activity :

  • This compound and Magnaldehyde B exhibit stronger apoptosis-inducing effects compared to 4'-Methoxymagnaldehyde E, likely due to their additional aldehyde groups enhancing interaction with cellular targets .
  • 4-Methoxycinnamaldehyde, while structurally similar (aromatic aldehyde with methoxy substitution), shows broader antimicrobial activity but less specificity in cancer cell targeting .

Structural Nuances: The presence of two aldehyde groups in this compound distinguishes it from monoaddehyde analogues like Magnaldehyde B and 4-Methoxy-3-methylbenzaldehyde . 4-Methoxymandelic Acid lacks aldehyde functionality, instead featuring a carboxylic acid group, which reduces its membrane permeability compared to aldehyde-containing analogues .

Physicochemical Properties :

  • Higher logP values in this compound (3.11) and Magnaldehyde B (3.22) suggest greater lipophilicity, correlating with enhanced cellular uptake in cancer cells .
  • 4-Methoxycinnamaldehyde’s lower molecular weight (162.19 g/mol) and volatility make it suitable for topical applications, unlike the larger lignans .

Notes on Discrepancies and Limitations

Naming Conflicts: lists "4'-Methoxymagnaldehyde B" (C₁₉H₁₈O₃) under code TCMC6593, while refers to "4-methoxymagnaldehyde B" without specifying the molecular formula. Clarification is needed to resolve nomenclature inconsistencies . Magnaldehyde B in is likely synonymous with 4'-Methoxymagnaldehyde B, but structural confirmation is pending .

Research Gaps: Limited data exist on the pharmacokinetics and toxicity profiles of this compound compared to 4-Methoxymandelic Acid or 4-Methoxy-3-methylbenzaldehyde. Synergistic effects between this compound and chemotherapeutic agents remain unexplored.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4'-Methoxymagndialdehyde
Reactant of Route 2
4'-Methoxymagndialdehyde

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